5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine hydrochloride
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Overview
Description
5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine hydrochloride involves multiple steps. One common method includes the reaction of 4-phenoxyaniline with 4-chloropyrimidine under basic conditions to form an intermediate. This intermediate is then reacted with piperidine-4-carboxaldehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular activities such as proliferation and apoptosis. The compound’s effects are mediated through its binding to target proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
6-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)nicotinamide: Another compound with a similar structure, known for its inhibitory effects on Bruton’s Tyrosine Kinase (BTK).
7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Shares structural similarities and is studied for its potential therapeutic applications.
Uniqueness
5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H26ClN5O |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
5-(4-phenoxyphenyl)-4-N-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine;hydrochloride |
InChI |
InChI=1S/C22H25N5O.ClH/c23-21-20(22(27-15-26-21)25-14-16-10-12-24-13-11-16)17-6-8-19(9-7-17)28-18-4-2-1-3-5-18;/h1-9,15-16,24H,10-14H2,(H3,23,25,26,27);1H |
InChI Key |
QFFCWYNYZIKFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N.Cl |
Origin of Product |
United States |
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